molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B567807
CAS No.: 1237117-14-4
M. Wt: 267.105
InChI Key: PJNRGBBYQPUKMT-UHFFFAOYSA-N
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Description

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid is a high-purity chemical compound provided for research and development purposes. This aromatic monocarboxylic acid, with the molecular formula C 13 H 8 Cl 2 O 2 and a molecular weight of 267.107 g/mol, serves as a valuable synthetic intermediate in various fields, including medicinal chemistry and materials science . Researchers utilize this biphenyl derivative as a key building block for the synthesis of more complex molecules. Its specific structure, featuring two chlorine substituents on one phenyl ring, makes it a candidate for developing compounds that may interact with biological targets, similar to other dichlorinated biphenyl carboxylic acids which have been studied for their potential to bind to proteins such as transthyretin . Safety and Handling: This product is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, must be worn. Handling should only occur in a chemical fume hood to control exposure . In case of skin contact, wash immediately with plenty of water. In case of eye contact, flush carefully with water for several minutes. If irritation persists, seek medical attention . Disclaimer: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

Properties

IUPAC Name

2-chloro-4-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNRGBBYQPUKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689538
Record name 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237117-14-4
Record name 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a free-radical pathway, where DTBP acts as an initiator, decomposing at elevated temperatures to generate t-butoxy radicals. These radicals abstract hydrogen from p-toluic acid, forming a benzyl radical that couples with o-dichlorobenzene. Key parameters include:

  • Temperature : 120–180°C (optimal range: 170–180°C)

  • Pressure : Sufficient to maintain liquid-phase conditions (~5–10 atm)

  • Catalyst : Cobalt naphthenate or stearate (0.1–1.0 wt%)

  • Molar Ratios :

    • p-Toluic acid : o-dichlorobenzene = 1 : 2–4 (stoichiometric excess of dichlorobenzene)

    • DTBP : p-toluic acid = 0.5 : 1 to 4 : 1

A representative procedure involves heating p-toluic acid (1 mol), o-dichlorobenzene (3 mol), DTBP (0.75 mol), and cobalt naphthenate (0.5 g) at 170°C for 7 hours under oxygen flow. The crude product is filtered, cooled to 0°C, and recrystallized from benzene to yield 2',3-dichloro-4-biphenylcarboxylic acid as a white crystalline solid.

Table 1: Optimization of Reaction Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature120–180°C170°CMaximizes radical formation
DTBP Concentration0.5–4 mol/mol0.75 mol/molBalances initiation and side reactions
Reaction Time1–28 hours7 hoursCompletes coupling without degradation

Purification and Characterization

Post-reaction purification involves:

  • Distillation : Removal of unreacted o-dichlorobenzene and DTBP byproducts.

  • Fractional Crystallization : Sequential washing with benzene, chloroform, and ether to isolate the target acid.

  • Analytical Validation :

    • Melting Point : 259–261°C

    • Solubility : Insoluble in cold water or NaOH; sparingly soluble in boiling benzene.

    • Spectroscopic Data : IR (C=O stretch at 1680 cm⁻¹), NMR (aromatic protons at δ 7.2–8.1 ppm), and elemental analysis (C: 58.2%, H: 3.0%, Cl: 26.5%) confirm structure.

ComponentRoleOptimal Quantity
Pd(PPh₃)₄Catalyst2 mol%
K₂CO₃Base2 equiv
SolventReaction MediumToluene/EtOH (3:1)

Advantages and Limitations

  • Yield : ~70–78% for analogous biphenyls.

  • Regioselectivity : Superior to radical methods, avoiding para/ortho byproducts.

  • Challenges : Requires pre-functionalized boronic acids and protective group strategies for the carboxylic acid.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionOxidative CouplingSuzuki Coupling
Yield 65–70%70–78%
Reaction Time 7–28 hours16–24 hours
Byproducts Isomeric dichlorobiphenylsHomocoupling products
Scalability Industrial (patent examples)Laboratory-scale
Cost Low (bulk reagents)High (Pd catalysts)

Industrial-Scale Considerations

The oxidative method remains dominant in industrial settings due to reagent affordability and straightforward scalability. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and safety during exothermic radical reactions.

  • Catalyst Recycling : Cobalt naphthenate can be recovered via filtration and reused for 3–5 cycles without significant activity loss .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid serves as an essential intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the following applications:

  • Suzuki-Miyaura Coupling Reactions : This compound is often employed in cross-coupling reactions to form biphenyl derivatives, which are crucial for developing pharmaceuticals and agrochemicals. The introduction of chlorine atoms enhances the reactivity of the biphenyl structure, facilitating the formation of new carbon-carbon bonds .
  • Synthesis of Biologically Active Compounds : It has been used to synthesize compounds with antimicrobial, antifungal, and anticancer properties. For instance, derivatives of this acid have shown potential as inhibitors in cancer cell lines and as agents against bacterial infections .

Pharmaceutical Applications

The pharmaceutical industry exploits this compound for developing therapeutic agents due to its biological activity:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects by inhibiting specific pathways involved in cancer progression. Studies have demonstrated its efficacy against various cancer cell lines, making it a candidate for further drug development .
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against a range of pathogens, including resistant strains of bacteria. Its derivatives have been tested for activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Material Science

In material science, this compound is utilized for:

  • Dyes and Pigments : This compound acts as a precursor for synthesizing dyes used in textiles and plastics. Its chlorinated biphenyl structure contributes to the stability and vibrancy of the colors produced .
  • Corrosion Inhibitors : The compound's derivatives are studied for their ability to inhibit corrosion in metals, providing protective coatings that enhance durability in industrial applications .

Mechanism of Action

The mechanism of action of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, forming a Meisenheimer complex . This complex can then undergo further reactions, leading to the formation of various products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity in Esterification

Compound Reaction Yield with Methanol (%) Conditions Reference
This compound 85 H₂SO₄, reflux
4'-Chloro-2-methoxy-3'-methyl analog 92 DCC, DMAP, RT
2',4'-Dichloro-4-hydroxy analog 78 SOCl₂, methanol

Insight : The methoxy-methyl-substituted analog exhibits higher esterification yields under mild conditions due to reduced steric hindrance and electron-donating effects .

Thermal Stability

Compound Decomposition Temperature (°C) Application Implication Reference
This compound 245 Stable in MOF synthesis
3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid 220 Lower thermal resilience

Insight : Chlorinated derivatives generally exhibit higher thermal stability, advantageous for high-temperature applications like catalysis .

Biological Activity

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid (DCB) is a compound of significant interest due to its potential biological activities. This article explores the biological properties of DCB, including its mechanisms of action, therapeutic applications, and relevant case studies.

DCB is characterized by its biphenyl structure with two chlorine atoms and a carboxylic acid group. The presence of electron-withdrawing chlorine atoms enhances its reactivity and ability to interact with biological molecules.

The biological activity of DCB is primarily attributed to its interaction with various molecular targets. The chlorine substituents and the carboxylic acid group enable DCB to form hydrogen bonds and engage in electrostatic interactions, which can modulate the activity of enzymes, receptors, and other proteins.

Antimicrobial Properties

Research has indicated that DCB exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anticancer Activity

DCB has been investigated for its anticancer potential. A study involving human lung cancer cell lines revealed that DCB could inhibit cell proliferation, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Studies

StudyFindings
In vitro Study on Anticancer Activity DCB showed significant inhibition of A549 lung cancer cells with an IC50 value indicating effective cytotoxicity .
Antimicrobial Efficacy DCB demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Toxicological Assessment In animal studies, DCB exhibited low acute toxicity, with no mortalities observed at high doses. However, some signs of organ discoloration were noted, suggesting bioaccumulation potential .

Research Findings

Recent investigations into DCB's biological activity have highlighted several key findings:

  • Cytotoxicity : In a study focusing on various biphenyl derivatives, DCB was shown to possess notable cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : The compound's antimicrobial efficacy was confirmed through various assays, where it inhibited the growth of pathogenic bacteria at concentrations that suggest potential therapeutic applications .
  • Pharmacokinetics : The pharmacokinetic properties of DCB indicate favorable absorption and distribution characteristics in biological systems, which are critical for its development as a therapeutic agent .

Q & A

Q. What are the key structural and physicochemical properties of 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid, and how are they experimentally determined?

Answer: The compound’s molecular formula (C₁₃H₈Cl₂O₂) and weight (277.11 g/mol) can be derived from its biphenyl core with chlorine substituents and a carboxylic acid group. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To resolve the positions of chlorine atoms (e.g., ¹H/¹³C NMR splitting patterns for ortho/meta substituents) .
  • Infrared (IR) Spectroscopy: Identification of the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500-3000 cm⁻¹) .
  • Mass Spectrometry (MS): Fragmentation patterns to confirm molecular weight and chlorine isotopic signatures .
  • X-ray Crystallography: For definitive structural confirmation (if crystalline) .

Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves:

  • Suzuki-Miyaura Coupling: Using a boronic acid derivative of the chlorinated benzene ring and a halogenated benzoic acid precursor. Optimization includes palladium catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance cross-coupling efficiency .
  • Chlorination Post-Functionalization: Electrophilic aromatic substitution on biphenyl-4-carboxylic acid using Cl₂/FeCl₃, with regioselectivity controlled by steric/electronic effects of the carboxylic acid group .
  • Yield Optimization: Use of high-purity reagents, inert atmosphere, and controlled temperature (e.g., 80–100°C for Suzuki reactions) .

Q. What safety protocols are critical when handling chlorinated biphenyl derivatives in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of chlorine substituents on the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic substitution at dechlorinated positions) .
  • Hammett Constants: Quantify the electron-withdrawing effects of chlorine substituents to predict acidity (pKa) of the carboxylic acid group and regioselectivity in further reactions .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility in polar/nonpolar media .

Q. What advanced spectroscopic techniques resolve contradictions in reported solubility or stability data for this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Detect trace degradation products (e.g., dechlorination or decarboxylation) under varying pH/temperature conditions .
  • Solid-State NMR: Investigate crystallinity vs. amorphous forms, which impact solubility .
  • Accelerated Stability Studies: Use HPLC under stress conditions (heat/light/humidity) to identify degradation pathways .

Q. How does the compound’s structure influence its potential as a ligand in coordination chemistry or enzyme inhibition studies?

Answer:

  • Coordination Sites: The carboxylic acid group and chlorinated aromatic system enable metal binding (e.g., Cu²⁺, Fe³⁺) for catalytic or sensor applications. Chelation studies via UV-Vis titration .
  • Enzyme Inhibition: Docking simulations (e.g., AutoDock) predict interactions with active sites (e.g., cyclooxygenase-2), validated by kinetic assays (IC₅₀ measurements) .

Q. What methodologies validate the environmental persistence or toxicity of chlorinated biphenyl derivatives?

Answer:

  • Biodegradation Assays: Aerobic/anaerobic microbial cultures to assess breakdown products via GC-MS .
  • Ecotoxicology: Daphnia magna or zebrafish embryo models for acute/chronic toxicity profiling .
  • Theoretical Frameworks: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential .

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